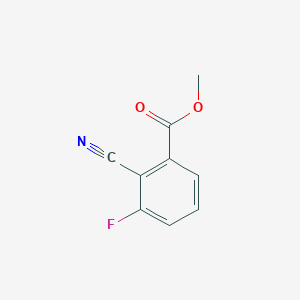

Methyl 2-cyano-3-fluorobenzoate

Description

Strategic Positioning of Benzoate (B1203000) Esters, Cyano, and Fluoro Moieties in Synthetic Design

The utility of a synthetic building block is defined by its functional groups. In Methyl 2-cyano-3-fluorobenzoate, the benzoate ester, cyano, and fluoro groups each offer distinct and complementary advantages in molecular design.

Benzoate Esters : Benzoate esters are common functionalities in organic synthesis. The methyl ester group can serve as a protecting group for the carboxylic acid, preventing its participation in reactions targeting other parts of the molecule. It is generally stable but can be readily hydrolyzed under acidic or basic conditions to reveal the carboxylic acid, which can then be used for further transformations, such as amide bond formation. ebsco.comresearchgate.net The ester group also influences the electronic nature of the aromatic ring.

Cyano Group (Nitrile) : The cyano group is an exceptionally versatile functional group in synthetic chemistry. youtube.com It is a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring. More importantly, it serves as a valuable synthetic precursor, capable of being transformed into a variety of other functional groups. researchgate.net For instance, the nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing multiple pathways for molecular elaboration. ebsco.comresearchgate.netfiveable.me Its polarity and linear geometry also impact the physical properties and intermolecular interactions of the parent molecule. numberanalytics.com

Fluoro Moiety : The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. acs.org Due to its high electronegativity and small van der Waals radius, fluorine can profoundly alter a molecule's physicochemical and biological properties. numberanalytics.comtandfonline.com It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to biological targets, and improve membrane permeability by modulating lipophilicity. tandfonline.comnih.gov In a synthetic context, the C-F bond is exceptionally strong, yet a fluorine atom on an aromatic ring can be activated towards nucleophilic substitution, especially when positioned near strong electron-withdrawing groups.

Table 1: Comparative Roles of Functional Groups in Synthetic Chemistry

| Functional Group | Primary Role in Synthesis | Common Transformations | Impact on Molecular Properties |

|---|---|---|---|

| Benzoate Ester | Carboxylic acid protecting group, synthetic handle. | Hydrolysis to carboxylic acid, transesterification. | Influences solubility and electronic properties. |

| Cyano (Nitrile) | Versatile synthetic precursor, electron-withdrawing group. fiveable.me | Hydrolysis to amides/carboxylic acids, reduction to amines. researchgate.netfiveable.me | Increases polarity, serves as a hydrogen bond acceptor. numberanalytics.com |

| Fluoro | Bioisostere of hydrogen, metabolic blocker. tandfonline.com | Nucleophilic aromatic substitution (if activated). | Enhances metabolic stability, binding affinity, lipophilicity. numberanalytics.comnih.gov |

Significance of this compound as a Synthetic Intermediate and Reactive Scaffold

This compound (CAS No. 1261476-54-3) is primarily recognized as a valuable intermediate for building more complex molecules. biosynth.com Its utility stems from the orchestrated reactivity of its three functional groups. The compound can be synthesized from its corresponding carboxylic acid, 2-cyano-3-fluorobenzoic acid. biosynth.com

As a reactive scaffold, it offers several potential sites for chemical modification:

The Ester Group : Can undergo hydrolysis to yield 2-cyano-3-fluorobenzoic acid, which can then be coupled with amines or alcohols to form amides or different esters, respectively.

The Cyano Group : Can be reduced to an aminomethyl group, introducing a basic center and a key point for further derivatization. Alternatively, it can be hydrolyzed to a carboxamide or carboxylic acid.

The Aromatic Ring : The fluorine atom, positioned ortho to an electron-withdrawing cyano group and meta to the methyl ester, is activated towards nucleophilic aromatic substitution, allowing for its replacement by other nucleophiles such as alkoxides or amines under suitable conditions.

This multi-faceted reactivity makes this compound a desirable starting material for creating libraries of compounds in drug discovery programs and for synthesizing targeted molecules in agrochemicals and materials science.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1261476-54-3 biosynth.com |

| Molecular Formula | C₉H₆FNO₂ uni.lu |

| Molecular Weight | 179.15 g/mol |

| Monoisotopic Mass | 179.03825 Da uni.lu |

| IUPAC Name | this compound uni.lu |

Overview of Research Trajectories in Fluorinated and Cyano-Substituted Aromatic Systems

The fields of fluorinated and cyano-substituted aromatic chemistry are dynamic areas of research, driven by the demand for novel compounds with tailored properties.

Current research in fluorinated aromatic systems focuses heavily on the development of novel, more efficient, and selective fluorination methods. numberanalytics.com This includes late-stage fluorination techniques that allow for the introduction of fluorine into complex molecules at a final step. There is also significant interest in creating new fluorinated materials, such as polymers and liquid crystals, with unique thermal and electronic properties. capes.gov.brresearchgate.net A theoretical concept known as "fluoromaticity" explores how fluorine substitution can, in some cases, enhance the aromatic stability of the ring system. nih.govacs.org

In the realm of cyano-substituted aromatic systems , research continues to explore their utility as key synthetic intermediates. researchgate.net The development of new and more sustainable cyanation protocols, including electrochemical methods, is an active area of investigation. researchgate.net The strategic use of the nitrile group in the synthesis of bioactive heterocyclic compounds and as a functional group in modern polymers remains a significant trend. researchgate.netnumberanalytics.com

The convergence of these fields—in molecules like this compound—represents a promising trajectory. Research is increasingly focused on leveraging the synergistic effects of fluoro and cyano substituents to fine-tune electronic properties, reactivity, and biological activity. The development of building blocks containing both moieties is critical for accessing novel pharmaceuticals and agrochemicals where enhanced metabolic stability and specific target interactions are paramount. numberanalytics.comresearchgate.net

Table 3: Key Research Trends in Fluorinated and Cyano-Aromatic Chemistry

| Area | Key Research Trajectories | Potential Applications |

|---|---|---|

| Fluorinated Aromatics | Development of novel and selective fluorination methods. numberanalytics.com | New pharmaceuticals with improved efficacy, advanced polymers. numberanalytics.comresearchgate.net |

| Synthesis of polyfluorinated aromatic compounds. capes.gov.br | Liquid crystals, materials science. researchgate.net | |

| Cyano-Substituted Aromatics | Sustainable and direct C-H cyanation protocols. researchgate.net | Agrochemicals, pharmaceutical intermediates. fiveable.menumberanalytics.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyano-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXQJTWJTZKRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261476-54-3 | |

| Record name | methyl 2-cyano-3-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Cyano 3 Fluorobenzoate

Established Reaction Pathways and Precursor Chemistry

Traditional synthetic approaches to Methyl 2-cyano-3-fluorobenzoate rely on sequential, well-understood reactions, including esterification, nucleophilic aromatic substitution, and cyanation.

Esterification Routes from Corresponding Acids or Acid Chlorides

The most direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2-cyano-3-fluorobenzoic acid. biosynth.combiosynth.com This reaction is typically performed by treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

The Fischer esterification, which involves refluxing the carboxylic acid with an excess of methanol and a catalytic amount of a strong mineral acid like sulfuric acid (H₂SO₄), is a frequently employed method. chemicalbook.com Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-cyano-3-fluorobenzoyl chloride is then reacted with methanol, often in the presence of a base to neutralize the HCl byproduct, to yield the final methyl ester. A study on the esterification of various fluorinated aromatic carboxylic acids highlighted the use of heterogeneous catalysts, which can offer advantages in terms of separation and reusability. rsc.orgsemanticscholar.org

Table 1: Typical Conditions for Esterification of 2-cyano-3-fluorobenzoic acid

| Reagent 1 | Reagent 2 | Catalyst | Conditions | Product |

|---|---|---|---|---|

| 2-cyano-3-fluorobenzoic acid | Methanol | Sulfuric Acid (conc.) | Reflux | This compound |

| 2-cyano-3-fluorobenzoic acid | Oxalyl Chloride / DMF | - | Room Temp | 2-cyano-3-fluorobenzoyl chloride |

| 2-cyano-3-fluorobenzoyl chloride | Methanol | Pyridine (B92270) | 0°C to RT | This compound |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorine Introduction

The introduction of the fluorine atom onto the aromatic ring is often achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, a nucleophile displaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups positioned ortho and/or para to the leaving group. wikipedia.orgchadsprep.comyoutube.commasterorganicchemistry.com

For the synthesis of precursors to this compound, a common strategy involves the displacement of a nitro or chloro group by a fluoride (B91410) ion. For instance, a precursor like methyl 2-cyano-3-nitrobenzoate can be treated with a fluoride source, such as potassium fluoride (KF), to replace the nitro group with fluorine. The reaction is often carried out in a high-boiling polar aprotic solvent. The strong electron-withdrawing properties of the cyano and ester groups facilitate this nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex). youtube.com A patent for a related compound describes a process where 2-chloro-4-nitrobenzoic acid is converted to 2-fluoro-4-nitrobenzoic acid via halogen exchange with a metal fluoride. google.com

Cyanation Protocols and Regioselectivity Considerations

The introduction of the cyano group is a critical step that can be accomplished through several methods. The choice of method often depends on the available starting material.

One of the most established methods is the Sandmeyer reaction, where an amino group is converted into a diazonium salt, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide salt. For the synthesis of this compound, a precursor such as Methyl 2-amino-3-fluorobenzoate would be diazotized with nitrous acid (generated in situ from NaNO₂ and a strong acid) and then treated with CuCN. A patent for a similar structure describes the preparation from 3-amino-2,4-dichloro-5-fluoro-benzoic acid through diazotization and subsequent reaction with cyanide salts. google.com

Another powerful method is the Rosenmund-von Braun reaction, which involves the displacement of an aryl halide with a cyanide salt, usually copper(I) cyanide. A patent for a related molecule describes the synthesis of methyl 4-bromo-2-cyano-5-fluorobenzoate by reacting methyl 4-bromo-5-fluoro-2-iodobenzoate with cyanide. google.com

Regioselectivity: The position of the incoming cyano group is dictated by the position of the leaving group (e.g., diazonium salt or halide) on the precursor. Therefore, to obtain the desired 2-cyano isomer, the synthesis must start with a precursor that has a suitable leaving group at the C2 position of the 3-fluorobenzoate (B1230327) core structure.

Novel and Optimized Synthetic Approaches

Modern synthetic chemistry seeks to develop more efficient, sustainable, and versatile methods. For the synthesis of complex aromatic compounds like this compound, transition-metal catalysis has emerged as a powerful tool.

Transition-Metal Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions represent a significant advancement in the formation of carbon-carbon and carbon-heteroatom bonds. While not a standard method for the direct synthesis of this compound, these reactions are instrumental in building the substituted aromatic core from simpler precursors.

For instance, a palladium-catalyzed C-H arylation could be envisioned to construct the substituted benzene (B151609) ring. nih.gov This strategy involves the direct coupling of a C-H bond on a fluorinated aromatic ring with an aryl halide or triflate. A catalytic system comprising a palladium source, such as Pd(OAc)₂, and a suitable ligand could be used. capes.gov.br These methods offer the advantage of atom economy by avoiding the pre-functionalization of the C-H position.

Furthermore, palladium catalysis is crucial for modern cyanation reactions. Instead of the stoichiometric copper cyanide used in classical methods, catalytic amounts of a palladium complex can facilitate the reaction between an aryl halide or triflate and a cyanide source, often with broader functional group tolerance and milder conditions.

Table 2: Examples of Palladium-Catalyzed Reactions Relevant to Precursor Synthesis

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Potential Application |

|---|---|---|---|---|

| C-H Arylation | Benzofuran | Triarylantimony difluoride | Pd(OAc)₂ / CuCl₂ | Formation of C-Aryl bonds on heterocycles, demonstrating a principle applicable to benzene derivatives. nih.gov |

| Cross-coupling | Allylic benzoate (B1203000) | Arylsiloxane | Palladium complex | Arylation of substrates, useful for building complex molecular frameworks. nih.gov |

| Fluorination | Aryl Triflates | Fluoride Source | Pd-based catalyst | Introduction of fluorine to an aromatic ring. acs.org |

Copper-Mediated Cyanation Methodologies

A significant route for the synthesis of aryl nitriles, including this compound, involves the copper-mediated cyanation of aryl halides. This method is a valuable alternative to the traditional Rosenmund-von Braun reaction, which often requires harsh reaction conditions. In the context of synthesizing this compound, a plausible precursor would be a di-halogenated benzoic acid derivative, which undergoes cyanation.

The reaction typically employs a copper(I) salt, most commonly copper(I) cyanide (CuCN), as the cyanating agent. However, other cyanide sources can be used in conjunction with a copper catalyst. For instance, a combination of ammonium (B1175870) bicarbonate and N,N-dimethylformamide (DMF) has been reported as a practical and safer cyanide source for the copper-mediated cyanation of aryl halides. nih.gov The reaction mechanism is thought to proceed through an oxidative addition of the aryl halide to the copper(I) species, followed by reductive elimination of the aryl nitrile product.

A potential synthetic pathway to this compound using this methodology could start from Methyl 2-bromo-3-fluorobenzoate. The bromo-substituent is replaced by a cyano group using a copper(I) cyanide source. The choice of solvent is crucial, with polar aprotic solvents like DMF, N-methylpyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO) being common to facilitate the reaction. The temperature for these reactions can range from 60 to 120 °C. google.com

Table 1: Key Parameters in Copper-Mediated Cyanation

| Parameter | Description | Common Examples |

| Copper Source | Provides the catalytic or stoichiometric copper for the reaction. | CuI, CuCN |

| Cyanide Source | The reagent that donates the cyanide group. | KCN, NaCN, Zn(CN)₂, TMSCN |

| Ligand | Can be used to stabilize the copper complex and enhance reactivity. | 1,10-Phenanthroline, L-proline |

| Solvent | The medium in which the reaction is carried out. | DMF, NMP, Toluene, Dioxane |

| Temperature | The reaction temperature required for the transformation. | 80-150 °C |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of increasing importance to minimize environmental impact and enhance safety and efficiency.

Solvent-Free or Environmentally Benign Solvent Systems

Traditional syntheses often employ solvents such as N,N-dimethylformamide (DMF), which are effective but pose environmental and health concerns. Green chemistry encourages the use of more benign alternatives. For the synthesis of this compound, research into greener solvent systems could explore options like:

Ionic Liquids: These are salts that are liquid at low temperatures and can be effective reaction media with low volatility.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be used for various chemical reactions.

Bio-derived Solvents: Solvents derived from renewable feedstocks, such as Cyrene™ (dihydrolevoglucosenone), can be viable replacements for traditional polar aprotic solvents.

In some cases, reactions can be performed under solvent-free conditions, which completely eliminates solvent waste. This approach, however, requires careful control of reaction temperature and mixing to ensure efficient heat and mass transfer.

Atom Economy and Process Efficiency Enhancements

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. rsc.org The ideal atom economy is 100%.

For a hypothetical synthesis of this compound from Methyl 2-bromo-3-fluorobenzoate and sodium cyanide, the reaction would be:

C₈H₆BrFO₂ + NaCN → C₉H₆FNO₂ + NaBr

The atom economy can be calculated as follows:

(Molecular weight of C₉H₆FNO₂) / (Molecular weight of C₈H₆BrFO₂ + Molecular weight of NaCN) * 100

Table 2: Atom Economy Calculation

| Compound | Formula | Molecular Weight ( g/mol ) |

| This compound | C₉H₆FNO₂ | 179.15 |

| Methyl 2-bromo-3-fluorobenzoate | C₈H₆BrFO₂ | 232.04 |

| Sodium Cyanide | NaCN | 49.01 |

Atom Economy = (179.15 / (232.04 + 49.01)) * 100 ≈ 63.7%

Scale-Up Considerations and Industrial Synthesis Perspectives

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale introduces several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

Key considerations include:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics is essential for designing an appropriate reactor and ensuring safe operation. Exothermic reactions, for example, require efficient heat removal systems to prevent thermal runaways.

Process Control and Automation: In an industrial setting, precise control over reaction parameters such as temperature, pressure, and reactant addition rates is crucial for consistent product quality and yield. Automated systems are often employed to monitor and control these parameters.

Reagent and Solvent Selection: The choice of reagents and solvents for industrial production is heavily influenced by cost, availability, safety, and environmental impact. For instance, while some reagents may give high yields in the lab, their high cost or hazardous nature may make them unsuitable for large-scale production.

Waste Management: Industrial chemical processes generate waste streams that must be managed responsibly. A key aspect of scale-up is to develop a process that minimizes waste generation and to have effective procedures for treating the waste that is produced.

The use of continuous flow reactors is an increasingly attractive option for the industrial synthesis of fine chemicals. Continuous flow processes can offer better control over reaction conditions, improved safety for hazardous reactions, and higher throughput compared to traditional batch processes.

Advanced Spectroscopic and Analytical Characterization Techniques for Methyl 2 Cyano 3 Fluorobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. For Methyl 2-cyano-3-fluorobenzoate, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence for its constitution.

Detailed ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl ester group. The aromatic region would likely display a complex multiplet pattern due to spin-spin coupling between the protons and with the fluorine atom. The methyl group of the ester would appear as a singlet, typically in the range of 3.8-4.0 ppm.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct resonance. The carbonyl carbon of the ester group is expected to resonate at the downfield end of the spectrum (around 160-170 ppm), while the cyano carbon will also have a characteristic chemical shift. The aromatic carbons will appear in the typical aromatic region (around 110-160 ppm), with their precise chemical shifts influenced by the electron-withdrawing effects of the cyano, fluoro, and methoxycarbonyl substituents. Furthermore, the carbon atoms will exhibit coupling with the fluorine atom (¹JCF, ²JCF, ³JCF), providing valuable information for signal assignment.

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. For this compound, a single resonance is expected, and its chemical shift will be indicative of the electronic environment around the fluorine atom on the aromatic ring. Coupling between the fluorine and adjacent protons will result in a multiplet structure for the fluorine signal, providing further confirmation of the substitution pattern.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| OCH₃ | 3.9 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| OCH₃ | 52-53 |

| C≡N | 115-120 |

| Aromatic C | 110-140 |

| C-F | 158-162 (d, ¹JCF) |

Two-Dimensional NMR Correlational Spectroscopy (COSY, HMQC, HMBC) for Structural Connectivity

To definitively establish the connectivity of atoms within the this compound molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For the aromatic protons, cross-peaks in the COSY spectrum would confirm their through-bond connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton and carbon signals that are directly bonded (one-bond C-H correlations). This would allow for the unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds. Key HMBC correlations would be expected between the methyl protons and the ester carbonyl carbon, as well as between the aromatic protons and neighboring carbons, and the carbon bearing the fluorine atom. These long-range correlations are instrumental in piecing together the entire molecular puzzle.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for determining the precise elemental composition of a molecule. For this compound (C₉H₆FNO₂), the experimentally determined monoisotopic mass should closely match the calculated value of 179.03825 Da.

Table 3: Predicted HRMS Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 180.04553 |

| [M+Na]⁺ | 202.02747 |

| [M+K]⁺ | 218.00141 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band around 2230-2210 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. The C=O stretching of the ester functional group would appear as a strong absorption in the region of 1730-1715 cm⁻¹. The C-F bond stretching vibration would likely be observed in the fingerprint region, typically between 1250 and 1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

Raman spectroscopy, being complementary to IR, would also be expected to show a strong band for the symmetric stretching of the C≡N bond. Aromatic ring vibrations are often strong in Raman spectra.

X-ray Crystallography for Solid-State Structural Determination

To obtain a definitive three-dimensional structure of this compound in the solid state, X-ray crystallography would be the technique of choice. This method would provide precise bond lengths, bond angles, and torsional angles, confirming the planar structure of the benzene (B151609) ring and the geometry of the substituents. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as dipole-dipole interactions or stacking of the aromatic rings, would be revealed. As of the latest literature search, no public crystal structure data for this compound is available.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Chemical Reactivity and Transformation Pathways of Methyl 2 Cyano 3 Fluorobenzoate

Nucleophilic Reactivity at the Ester Carbonyl Center

The ester functional group in Methyl 2-cyano-3-fluorobenzoate is a primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon is influenced by the electron-withdrawing nature of the adjacent cyano and fluoro substituents, which can enhance its reactivity towards nucleophiles.

Hydrolysis Mechanisms under Acidic and Basic Conditions

The hydrolysis of an ester to a carboxylic acid is a fundamental reaction that can be catalyzed by either acid or base. nih.govquora.com

Under acidic conditions , the reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of methanol (B129727) yield the corresponding carboxylic acid, 2-cyano-3-fluorobenzoic acid. nih.gov The reaction is typically carried out by heating the ester in an aqueous solution of a strong, non-nucleophilic acid, such as sulfuric acid or hydrochloric acid.

In basic conditions (saponification), a hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, forming the carboxylate salt. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid, 2-cyano-3-fluorobenzoic acid. nih.gov High-temperature water, with or without the addition of a base like potassium hydroxide, has been shown to be effective for the hydrolysis of sterically hindered and substituted methyl benzoates.

| Condition | Catalyst/Reagent | General Mechanism | Product |

| Acidic | Strong Acid (e.g., H₂SO₄, HCl) in Water | Protonation of carbonyl, nucleophilic attack by water, elimination of methanol. nih.gov | 2-Cyano-3-fluorobenzoic acid |

| Basic | Strong Base (e.g., NaOH, KOH) in Water | Nucleophilic attack by hydroxide, formation of tetrahedral intermediate, elimination of methoxide, followed by acidification. nih.gov | Sodium 2-cyano-3-fluorobenzoate (initially), then 2-Cyano-3-fluorobenzoic acid |

Transesterification Reactions and Their Mechanistic Aspects

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. acs.org For this compound, this would involve reacting it with a different alcohol (R'OH) to produce a new ester, R'-2-cyano-3-fluorobenzoate, and methanol.

The mechanism under acidic catalysis is analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. acs.org Under basic catalysis , an alkoxide (R'O⁻) acts as the nucleophile, attacking the ester carbonyl and leading to the substitution of the original methoxy (B1213986) group. acs.org To drive the equilibrium towards the desired product, the reactant alcohol is often used as the solvent. acs.org

Amidation and Reduction Pathways of the Ester Moiety

Amidation of this compound involves the reaction of the ester with an amine to form the corresponding amide. This reaction is generally less facile than hydrolysis and often requires elevated temperatures or the use of catalysts. Heterogeneous catalysts like niobium(V) oxide have been shown to be effective for the direct amidation of esters with amines. researchgate.net Alternatively, the use of trifluoroethanol as an additive can facilitate the amidation of methyl benzoate (B1203000) with various amines. rsc.org

Reduction of the ester moiety in this compound to a primary alcohol, (2-cyano-3-fluorophenyl)methanol, can be achieved using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing esters to primary alcohols. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orggoogle.com It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org

| Transformation | Reagent(s) | Product |

| Amidation | Amine (RNH₂) + Catalyst (e.g., Nb₂O₅) or Additive (e.g., Trifluoroethanol) | N-substituted-2-cyano-3-fluorobenzamide |

| Reduction | Lithium aluminum hydride (LiAlH₄) | (2-cyano-3-fluorophenyl)methanol |

Reactivity of the Cyano Group

The cyano group (nitrile) of this compound is also susceptible to various chemical transformations, most notably hydrolysis and reduction. The presence of an ortho-fluoro substituent can influence the reactivity of the C-CN bond. acs.org

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of the nitrile group can proceed in a stepwise manner, first yielding an amide and then a carboxylic acid. The conditions of the reaction can often be controlled to favor one product over the other.

Partial hydrolysis to the corresponding amide, Methyl 3-fluoro-2-(aminocarbonyl)benzoate, can be achieved under controlled acidic or basic conditions. For instance, careful hydrolysis, sometimes with enzymatic catalysts, can stop at the amide stage.

Complete hydrolysis to the dicarboxylic acid, 3-fluorophthalic acid, requires more forcing conditions, such as prolonged heating in strong acid or base. In this process, both the cyano group and the ester group would be hydrolyzed.

| Reaction | Conditions | Intermediate Product | Final Product (after full hydrolysis) |

| Nitrile Hydrolysis | Controlled acidic or basic conditions | Methyl 3-fluoro-2-(aminocarbonyl)benzoate | 3-Fluorophthalic acid |

Reduction to Amines and Imines

The reduction of the cyano group offers a pathway to amines. The intermediate imine is generally not isolated and is further reduced to the amine.

Reduction to a primary amine , yielding Methyl 3-fluoro-2-(aminomethyl)benzoate, can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net Catalytic hydrogenation using catalysts such as Raney nickel, platinum, or palladium can also be employed, often requiring elevated pressure and temperature. masterorganicchemistry.comnih.gov It is noteworthy that LiAlH₄ would likely reduce both the cyano and the ester group simultaneously. Selective reduction of the nitrile in the presence of the ester would require careful selection of reagents and reaction conditions, for example, using catalytic hydrogenation under specific conditions or certain borane (B79455) reagents.

The reduction of a nitrile can also lead to an imine intermediate, which is then typically hydrolyzed to an aldehyde in a reaction known as the Stephen aldehyde synthesis, or by using reagents like diisobutylaluminium hydride (DIBAL-H). nih.gov In the case of this compound, this would lead to the formation of Methyl 3-fluoro-2-formylbenzoate.

| Reaction | Reagent(s) | Product |

| Reduction to Amine | Lithium aluminum hydride (LiAlH₄) or Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Methyl 3-fluoro-2-(aminomethyl)benzoate |

| Reduction to Imine (and subsequent hydrolysis) | Diisobutylaluminium hydride (DIBAL-H) followed by aqueous workup | Methyl 3-fluoro-2-formylbenzoate |

Nitrile Additions and Cycloadditions (e.g., [2+3] cycloadditions)

The cyano group in this compound is a versatile functional handle, capable of participating in addition and cycloaddition reactions. The carbon-nitrogen triple bond can act as a dipolarophile in [3+2] cycloadditions, which are efficient methods for constructing five-membered heterocyclic rings. mdpi.com This type of reaction involves a 1,3-dipole reacting with a multiple bond system. uchicago.edu

A prominent example is the reaction of nitriles with azides to form tetrazoles, a reaction often referred to as a "click" reaction. researchgate.net In a typical transformation, an aromatic nitrile can react with sodium azide, often facilitated by a catalyst, to yield a 5-substituted-1H-tetrazole. researchgate.net A wide array of aromatic and aliphatic nitriles undergo this [3+2] cycloaddition. researchgate.net

Another significant class of 1,3-dipoles that react with nitriles are nitrile oxides. youtube.com The cycloaddition of a nitrile oxide with a nitrile leads to the formation of a 1,2,4-oxadiazole (B8745197) ring system. youtube.comrsc.org The reactivity in these cycloadditions is governed by frontier molecular orbital (FMO) theory. Conventional reactions often involve an electron-rich nitrile oxide and an electron-deficient nitrile. However, inverse electron-demand cycloadditions, where an electron-deficient nitrile oxide reacts with an electron-rich nitrile, are also known. rsc.org Given that the aromatic ring of this compound is substituted with electron-withdrawing groups, its nitrile function is expected to be electron-deficient and thus a suitable dipolarophile for reaction with electron-rich 1,3-dipoles.

Nitrile imines are another class of reactive intermediates that undergo 1,3-dipolar cycloaddition with nitriles to regioselectively form 1,2,4-triazoles. oup.com The nitrile imines can be generated in situ from precursors like tetrazoles or chlorohydrazones. oup.comnih.gov

Reactivity of the Fluorine Atom and Aromatic Ring

The reactivity of the benzene (B151609) ring and its attached fluorine atom is profoundly influenced by the strong electron-withdrawing nature of the cyano and methyl ester groups. This results in a dualistic reactivity profile: activation towards nucleophilic attack and deactivation towards electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Benzene Ring

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for this compound. The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com The presence of strong electron-withdrawing groups is crucial for this reaction, as they stabilize the anionic intermediate. masterorganicchemistry.com

In this compound, the cyano group at the ortho position and the methyl ester at the meta position render the aromatic ring highly electron-deficient, or electrophilic. masterorganicchemistry.com This electronic pull activates the ring for attack by nucleophiles. The fluorine atom serves as the leaving group. The rate of SNAr reactions is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group, as they can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com The ortho-cyano group is therefore a powerful activating group for the displacement of the fluorine atom.

Interestingly, in SNAr reactions, fluoride (B91410) is often the best leaving group among the halogens. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the departure of the leaving group. The high electronegativity of fluorine creates a highly polarized C-F bond, making the carbon atom more electrophilic and susceptible to attack. youtube.com Consequently, the fluorine atom in this compound is expected to be readily displaced by a range of nucleophiles, such as amines, alkoxides, and thiolates, under suitable basic conditions. mdpi.com

Electrophilic Aromatic Substitution (EAS) Pattern and Regioselectivity

Electrophilic Aromatic Substitution (EAS) on the this compound ring is significantly disfavored due to the cumulative deactivating effect of the three electron-withdrawing substituents. libretexts.org Each group reduces the electron density of the benzene ring, making it a much weaker nucleophile compared to benzene itself. libretexts.org

Should an EAS reaction be forced under harsh conditions, the regioselectivity of the incoming electrophile would be determined by the combined directing effects of the existing groups.

Fluoro Group (-F): An ortho-, para-director, though deactivating. It directs incoming electrophiles to positions C4 and C6.

Cyano Group (-CN): A meta-director and strong deactivator. It directs incoming electrophiles to position C5.

Methyl Ester Group (-COOCH3): A meta-director and strong deactivator. It directs incoming electrophiles to position C5.

The directing effects are summarized in the table below. The positions on the ring are numbered starting from the carbon bearing the methyl ester group as C1, the cyano group at C2, and the fluoro group at C3. The available positions for substitution are C4, C5, and C6.

| Substituent | Type | Directing Effect | Favored Position(s) |

| -COOCH3 (at C1) | Deactivating, Meta-Director | Directs to C3 (occupied), C5 | C5 |

| -CN (at C2) | Deactivating, Meta-Director | Directs to C4, C6 | C4, C6 |

| -F (at C3) | Deactivating, Ortho, Para-Director | Directs to C2 (occupied), C4, C6 | C4, C6 |

A conflict arises in the directing effects. The two most powerful deactivating groups (-CN and -COOCH3) direct an incoming electrophile to different positions. The ester group at C1 directs meta to C5. The cyano group at C2 directs meta to C4 and C6. The fluorine at C3 directs ortho/para to C4 and C6.

Considering the combined influence:

Position C4: Favored by the directing effects of the cyano and fluoro groups. However, this position is ortho to two electron-withdrawing groups (-F and -COOCH3), which is electronically unfavorable for the positively charged intermediate in EAS.

Position C5: Favored by the meta-directing ester group. It is meta to both the fluoro and cyano groups, which is generally the least deactivated position for meta-directors.

Position C6: Favored by the directing effects of the cyano and fluoro groups. This position is para to the fluorine and ortho to the cyano group.

In cases with multiple substituents, the directing effects can be complex. khanacademy.org However, for strongly deactivated rings, the substitution often occurs at the position that avoids the formation of highly destabilized carbocation intermediates. libretexts.org Attack at C4 or C6 would place the positive charge of the arenium ion intermediate adjacent to the electron-withdrawing ester or cyano groups in some resonance structures, which is highly destabilizing. Attack at C5 avoids this direct destabilization. Therefore, electrophilic substitution is predicted to occur preferentially at the C5 position , if at all.

Metalation and Cross-Coupling Reactions at Aromatic Positions

The presence of heteroatom-containing functional groups allows for regioselective C-H bond activation through directed metalation, followed by cross-coupling reactions. For fluoroarenes, deprotonative metalation is a powerful tool for regioselective functionalization. nih.gov

In this compound, both the methyl ester and the fluorine atom can act as directing groups for metalation, typically with strong organolithium or mixed metal-amide bases. The most acidic proton is likely at the C4 position, situated between the ester and fluoro substituents. Ortho-metalation directed by the ester group at C1 would target the C2 (occupied) and C6 positions. The fluorine at C3 can direct metalation to the C2 (occupied) and C4 positions. A cooperative effect might favor metalation at C4.

Once the aromatic ring is metalated, the resulting organometallic intermediate (e.g., an aryllithium or arylmagnesium species) can be trapped with various electrophiles. This opens up a wide array of synthetic transformations, including palladium-catalyzed cross-coupling reactions.

| Reaction Type | Reagent/Catalyst System | Potential Product |

| Suzuki Coupling | Aryl or vinyl boronic acid/ester, Pd catalyst | Aryl- or vinyl-substituted benzoate |

| Heck Coupling | Alkene, Pd catalyst | Alkenyl-substituted benzoate |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts | Alkynyl-substituted benzoate |

| Stille Coupling | Organostannane, Pd catalyst | Aryl- or vinyl-substituted benzoate |

| Negishi Coupling | Organozinc reagent, Pd or Ni catalyst | Alkyl-, aryl-, or vinyl-substituted benzoate |

| Carbonation | CO2 | Carboxylic acid derivative |

| Reaction with Aldehydes/Ketones | R-CHO / R-CO-R' | Benzyl alcohol derivative |

Influence of Substituents (Cyano, Fluoro, Ester) on Aromatic Reactivity and Electronic Properties

| Substituent | Inductive Effect (-I) | Resonance Effect (M) | Overall Electronic Effect on Ring |

| -F (Fluoro) | Strongly withdrawing | Weakly donating (+M) | Strongly deactivating, electron-withdrawing |

| -CN (Cyano) | Strongly withdrawing | Strongly withdrawing (-M) | Strongly deactivating, electron-withdrawing |

| -COOCH3 (Methyl Ester) | Strongly withdrawing | Strongly withdrawing (-M) | Strongly deactivating, electron-withdrawing |

Cyano Group (-CN): The cyano group is strongly electron-withdrawing through both induction and resonance (-I and -M effects). libretexts.org The π-system of the nitrile can accept electron density from the ring, creating a positive charge within the ring.

Methyl Ester Group (-COOCH3): Similar to the cyano group, the ester functionality is strongly electron-withdrawing via both induction and resonance (-I and -M effects). libretexts.org

The synergistic effect of these three electron-withdrawing groups makes the aromatic ring of this compound extremely electron-poor. This has two major consequences for its reactivity:

Deactivation towards Electrophilic Aromatic Substitution (EAS): The low electron density makes the ring a poor nucleophile, hence it is very unreactive towards electrophiles.

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it an excellent electrophile, readily attacked by strong nucleophiles, leading to the substitution of the fluorine atom. masterorganicchemistry.com

In essence, the electronic properties conferred by the substituent combination polarize the molecule's reactivity, shutting down classical electrophilic pathways while promoting nucleophilic ones.

Theoretical and Computational Investigations of Methyl 2 Cyano 3 Fluorobenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, offering a powerful lens through which to examine the electronic structure and three-dimensional arrangement of atoms in a molecule. For methyl 2-cyano-3-fluorobenzoate, these calculations reveal the distribution of electrons and the most stable spatial orientation of its constituent atoms.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for investigating the ground state properties of molecules like this compound. This method is favored for its balance of accuracy and computational efficiency. DFT calculations typically employ a combination of a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals.

For a molecule such as this compound, a common approach involves using the B3LYP functional with a basis set like 6-311++G(d,p). These calculations can determine key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The MEP map is particularly insightful, as it highlights regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. The electron-withdrawing nature of the fluorine, cyano, and ester groups significantly influences the electronic landscape of the aromatic ring.

Conformational Analysis and Energy Minima Identification

Computational chemists perform this analysis by systematically rotating the dihedral angle defined by the C(ring)-C(carbonyl)-O-C(methyl) atoms and calculating the potential energy at each step. This process, known as a potential energy surface (PES) scan, reveals the energy minima corresponding to stable conformers and the energy barriers (transition states) that separate them. For this compound, it is expected that the planar conformer, where the ester group is coplanar with the benzene (B151609) ring, represents the global energy minimum due to favorable π-conjugation. Steric hindrance between the ester group and the adjacent cyano group is a key factor in determining the precise low-energy conformations.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental spectra or for identifying compounds.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. These calculations are performed on the optimized geometry of the molecule. The predicted shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to facilitate comparison with experimental data.

For this compound, the calculations would predict distinct chemical shifts for the aromatic protons and carbons, influenced by the electronic effects of the fluorine, cyano, and methyl ester substituents. The coupling constants (J-couplings) between neighboring nuclei, such as ³J(H-H) and various J(C-F) and J(H-F) couplings, can also be computed to provide further structural detail.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical computational outputs for similar structures.)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C1 (-COO) | 164.5 | H4 | 7.95 |

| C2 (-CN) | 114.2 | H5 | 7.60 |

| C3 (-F) | 162.0 (d, ¹JCF ≈ 250 Hz) | H6 | 7.80 |

| C4 | 130.8 | H (Methyl) | 3.90 |

| C5 | 125.4 | ||

| C6 | 135.1 | ||

| -CN | 115.8 | ||

| -OCH₃ | 52.7 |

Vibrational Frequencies and Intensities (IR and Raman)

The vibrational modes of this compound can be calculated computationally to predict its Infrared (IR) and Raman spectra. Following a geometry optimization, a frequency calculation is performed at the same level of theory. This analysis yields the frequencies of the fundamental vibrational modes and their corresponding intensities.

Key vibrational modes for this molecule would include the C=O stretching of the ester, the C≡N stretching of the cyano group, the C-F stretching, aromatic C-H stretching, and various ring deformation modes. Calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method, improving agreement with experimental spectra.

Table 2: Predicted Key Vibrational Frequencies for this compound (Note: These are hypothetical values based on typical computational outputs for similar structures.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Methyl C-H Stretch | 2980 - 2950 | Medium |

| C≡N Stretch | ~2235 | Strong |

| C=O Stretch | ~1730 | Very Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-F Stretch | ~1250 | Strong |

Computational Modeling of Reaction Mechanisms and Transition States

Beyond static molecular properties, computational chemistry is instrumental in exploring the reactivity of this compound. By mapping out reaction pathways, chemists can understand how the molecule might be synthesized or how it behaves in chemical reactions.

This involves locating the transition state (TS) structures, which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining reaction rates. For this compound, potential reactions for computational study could include its synthesis via nucleophilic aromatic substitution on a difluorinated precursor or its hydrolysis under acidic or basic conditions.

For example, a study of its synthesis might model the approach of a cyanide nucleophile to a fluorinated benzoic acid ester, calculating the energy profile of the substitution reaction. This would reveal whether the reaction proceeds via a Meisenheimer complex intermediate and would identify the rate-determining step. Such studies provide a mechanistic rationale for observed reaction outcomes and can guide the development of new synthetic methodologies.

Investigation of Activation Barriers for Key Transformations

Theoretical chemistry provides powerful tools for calculating the activation barriers (energy required to initiate a reaction) for chemical transformations. These calculations are crucial for understanding reaction kinetics and predicting the feasibility of a synthetic route. For a molecule like this compound, key transformations would likely involve nucleophilic aromatic substitution, hydrolysis of the ester or cyano group, or reductions.

Computational methods, such as Density Functional Theory (DFT), are commonly employed to model the potential energy surface of a reaction. By identifying the transition state structure—the highest energy point along the reaction coordinate—the activation energy can be determined.

Table 1: Representative Activation Barriers for Reactions on Substituted Benzenes (Hypothetical Data)

| Reaction Type | Reagent | Solvent | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Aromatic Substitution (SNAr) | Sodium Methoxide (B1231860) | Methanol (B129727) | 20-25 |

| Ester Hydrolysis (Acid-Catalyzed) | H₃O⁺ | Water | 15-20 |

| Cyano Group Reduction | H₂/Pd | Ethanol | 25-30 |

Note: The data in this table is hypothetical and serves for illustrative purposes only, as specific computational studies for this compound are not available. The values represent typical ranges for such reactions on activated aromatic rings.

Reaction Pathway Elucidation and Selectivity Prediction

Beyond calculating single activation barriers, computational chemistry can elucidate entire reaction pathways, including the formation of intermediates and potential side products. For this compound, the fluorine, cyano, and methyl ester groups all influence the molecule's reactivity and the selectivity of its reactions.

The electron-withdrawing nature of the cyano group and the fluorine atom significantly impacts the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack. Computational models can predict the regioselectivity of such attacks by calculating the energies of the possible intermediates (Meisenheimer complexes). Machine learning models, combined with quantum mechanical descriptors, are emerging as a powerful tool for accurately predicting regioselectivity in substitution reactions on a larger scale. rsc.org

For instance, in a nucleophilic substitution reaction, a key question is which position on the benzene ring the nucleophile will attack. Theoretical calculations can map the energy landscape for each possible pathway, revealing the most energetically favorable route and thus the major product.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into intermolecular forces and the effects of the solvent environment. researchgate.net For this compound, MD simulations could reveal how molecules arrange themselves in a condensed phase and how solvent molecules organize around a solute molecule.

The cyano group is known to be a versatile participant in intermolecular interactions, capable of forming noncovalent bonds with Lewis acids. nih.gov It can participate in π-hole interactions, which are strengthened when multiple electron-withdrawing groups are present. nih.gov In contrast, replacing a cyano group with a fluorine atom, despite its high electronegativity, has been shown to substantially weaken binding with some bases. nih.gov MD simulations can quantify these interactions and their impact on the bulk properties of the substance.

Solvation effects are critical, as they can significantly influence reaction rates and equilibria. MD simulations, often combined with quantum mechanics (QM/MM methods), can explicitly model the interactions between the solute (this compound) and individual solvent molecules, offering a detailed picture of how the solvent influences molecular structure and reactivity. researchgate.net

Strategic Applications of Methyl 2 Cyano 3 Fluorobenzoate in Complex Organic Synthesis

Role as a Building Block for Heterocyclic Scaffolds

The intrinsic reactivity of Methyl 2-cyano-3-fluorobenzoate, conferred by its cyano, fluoro, and ester moieties, makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. The electron-withdrawing nature of these groups activates the benzene (B151609) ring for certain transformations and provides multiple reaction sites for building fused or substituted ring systems.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyridines, Quinolines)

The construction of pyridine (B92270) and quinoline (B57606) rings is a cornerstone of medicinal chemistry, and this compound offers a strategic starting point for accessing these scaffolds.

Pyridines: The synthesis of pyridines often involves the condensation of 1,5-dicarbonyl compounds with an ammonia (B1221849) source youtube.com. While not a direct precursor, this compound can be chemically manipulated to participate in related cyclocondensation reactions. For instance, the cyano group is a known participant in transition metal-catalyzed [2+2+2] cycloadditions with alkynes to form substituted pyridines youtube.com. In such a reaction, a rhodium(I) catalyst could mediate the cycloaddition of two alkyne molecules with the cyano group of the benzoate (B1203000) derivative to assemble the pyridine ring youtube.com.

Another established route is the Hantzsch pyridine synthesis, which is a multi-component reaction involving a β-ketoester, an aldehyde, and an amine youtube.com. The functional groups on this compound can be modified to fit this paradigm.

Quinolines: Quinolines are bicyclic heterocycles typically formed by fusing a benzene ring with a pyridine ring. Classic methods like the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an active methylene (B1212753) group, are highly effective nih.gov. To utilize this compound in a Friedländer-type synthesis, a synthetic sequence would first involve the reduction of the nitrile group to an amine and the ester to an aldehyde, creating the necessary ortho-aminoaryl aldehyde precursor. The fluorine atom would remain on the benzene ring, yielding a fluorinated quinoline derivative. Such fluorinated quinolines are of significant interest in drug discovery.

The table below summarizes potential synthetic strategies for nitrogen-containing heterocycles starting from this building block.

| Heterocycle | Synthetic Method | Role of this compound | Key Transformations Required |

| Pyridine | [2+2+2] Cycloaddition | The cyano group acts as the nitrogen source and one atom of the new ring. | Reaction with two alkyne molecules catalyzed by a transition metal (e.g., Rhodium) youtube.com. |

| Quinoline | Friedländer Synthesis | Serves as the precursor to the required 2-aminoaryl aldehyde/ketone. | Reduction of the cyano group to an amine and modification of the ester group to an aldehyde or ketone nih.gov. |

| Quinolin-2-one | Intramolecular Cyclization | Precursor to N-aryl cinnamides which can undergo cyclization. | Amide formation followed by acid-promoted intramolecular cyclization organic-chemistry.org. |

Synthesis of Oxygen- and Sulfur-Containing Heterocycles

Oxygen Heterocycles: The synthesis of oxygen-containing heterocycles like coumarins or xanthenes can also be envisioned. For example, the synthesis of coumarins (benzopyran-2-ones) can be achieved through the intramolecular cyclization of aryl alkynoates organic-chemistry.org. This compound could be converted to a phenol (B47542) derivative, which, after esterification with an appropriate alkynoic acid, could undergo palladium-catalyzed cyclization. A more direct, albeit complex, approach involves the generation of an aryne intermediate, which can undergo [2+2] cycloaddition with carbonyl compounds to form oxygen heterocycles nih.gov.

Sulfur-Containing Heterocycles: The construction of sulfur-containing rings such as benzothiophenes or thiazoles often relies on the cyclization of precursors bearing a thiol group. The fluorine atom on this compound can be displaced by a sulfur nucleophile via nucleophilic aromatic substitution (SNAr) to introduce the necessary functionality. Subsequent intramolecular cyclization, potentially involving the cyano or a modified ester group, would lead to the desired sulfur heterocycle. Multi-component reactions involving elemental sulfur also provide a direct route to sulfur heterocycles from simple starting materials researchgate.net.

Precursor for the Synthesis of Advanced Intermediates in Multi-Step Syntheses

One of the primary applications of this compound is its role as a starting material for advanced intermediates in complex, multi-step synthetic campaigns. Its functional groups allow for sequential and chemoselective modifications to build molecular complexity.

A key example of this utility is in the synthesis of β-ketonitriles. The reaction of a benzoate ester with acetonitrile, facilitated by a strong base like n-butyllithium, can produce a 3-oxo-propanenitrile derivative mdpi.com. This resulting intermediate is highly valuable as it contains multiple reactive sites for further elaboration. For instance, these β-ketonitriles can be used to construct complex heterocyclic systems like pyrazoles by reaction with hydrazine (B178648) mdpi.com. This strategy is employed in the synthesis of pyrazolopyrimidine derivatives, which are investigated as ligands for the translocator protein (TSPO) mdpi.com.

Furthermore, the cyano and ester groups are known to direct radical cyclizations. In a related system, a δ-ethylenic cyanoester was shown to undergo radical cyclization to form substituted cyclohexanes, highlighting the ability of these functional groups to control the formation of carbocyclic rings orgsyn.org.

Integration into Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. The functional handles on this compound make it a suitable candidate for designing MCRs and cascade reactions.

Cascade reactions, which involve two or more sequential transformations where the product of the first step is the substrate for the next, can be initiated from this compound. For example, an oxidative radical cascade cyclization has been developed for acrylamides derived from 2-cyanoanilines rsc.org. This compound could be converted to the corresponding 2-amino derivative and then to an acrylamide, setting the stage for a cascade process that forms complex polyheterocyclic systems in a single step rsc.org.

The table below outlines potential MCR and cascade applications.

| Reaction Type | Example | Potential Role of this compound |

| Multi-Component Reaction | Hantzsch Pyridine Synthesis | Can be modified to serve as one of the key components youtube.com. |

| Multi-Component Reaction | Three-component synthesis of sulfur heterocycles | The aromatic ring can serve as the core scaffold, reacting with amines and elemental sulfur researchgate.net. |

| Cascade Process | Oxidative Radical Cascade | Can be converted to a 2-cyanoaniline derivative, which is a substrate for cascade cyclization to form polyheterocycles rsc.org. |

Development of Novel Reagents and Catalysts Utilizing the Compound's Unique Functionalities

Beyond its role as a structural building block, this compound has the potential to serve as a precursor for novel reagents and ligands for catalysis. The unique electronic properties imparted by the ortho-cyano and meta-fluoro substituents can be harnessed to create specialized molecules.

For instance, the aromatic ring can be further functionalized to create sophisticated ligands for transition metal catalysis. The nitrile group itself can act as a coordinating group, or it can be transformed into other ligating atoms. One could envision the synthesis of a novel P,N-ligand by introducing a phosphine (B1218219) moiety onto the aromatic ring. The fluorine atom would serve to fine-tune the electronic properties (σ-donating and π-accepting abilities) of the resulting ligand, which is a crucial aspect of catalyst design. Such tailored ligands are critical for developing highly selective and active catalysts for asymmetric synthesis and cross-coupling reactions. While specific examples originating from this exact molecule are not prevalent, the principles of ligand design strongly support this potential application.

Future Research Directions and Unexplored Avenues for Methyl 2 Cyano 3 Fluorobenzoate Studies

Exploration of Stereoselective Synthetic Methodologies

Asymmetric catalysis is a powerful tool for creating specific stereoisomers of chiral molecules, which is crucial in fields like pharmaceuticals and agrochemicals. mt.comnumberanalytics.com Although Methyl 2-cyano-3-fluorobenzoate itself is achiral, future research could focus on developing stereoselective transformations of this compound into chiral derivatives. This involves using chiral catalysts to control the three-dimensional arrangement of atoms during a reaction. mt.comnumberanalytics.com

Key areas for exploration include:

Asymmetric Hydrogenation: Developing methods to selectively reduce the benzene (B151609) ring, creating chiral cyclohexane (B81311) derivatives.

Enantioselective Functionalization: Introducing new chiral centers by selectively adding functional groups to the molecule. For example, asymmetric catalysis could be used to guide the addition of a nucleophile to a specific position on the aromatic ring, creating a chiral center. acs.org

Development of Chiral Ligands: Creating novel chiral ligands, such as phosphines or N-heterocyclic carbenes, designed to interact specifically with the fluorinated benzonitrile (B105546) structure to direct stereoselective outcomes. frontiersin.orgnih.gov

Success in this area would significantly broaden the applications of this compound, allowing for the synthesis of complex, enantiomerically pure molecules for advanced applications. numberanalytics.com

Investigation of Photochemical and Electrochemical Transformations

Photochemistry: This field explores chemical reactions initiated by light. vapourtec.com For this compound, photochemical methods could offer new reaction pathways that are not accessible through traditional thermal reactions. youtube.com Future research could investigate:

Photoinduced Cyclizations: Using light to trigger intramolecular reactions, potentially forming novel polycyclic aromatic compounds.

Photosensitized Reactions: Employing a photosensitizer that absorbs light and transfers the energy to the target molecule, enabling reactions that would not otherwise occur. vapourtec.com

Fluorine-Specific Photoreactions: Exploring how the fluorine atom influences the excited state chemistry of the molecule, which could lead to selective C-F bond functionalization.

Electrochemistry: This branch of chemistry uses electricity to drive chemical reactions. Electrochemical methods can be more sustainable and offer unique reactivity. acs.org For this compound, promising research directions include:

Electrochemical Reduction: The cyano and ester groups can be selectively reduced to amines or alcohols, respectively. Investigating the electrochemical conditions could provide a high degree of control over the reaction products.

Electrochemical Oxidation: Oxidizing the aromatic ring could lead to the formation of valuable phenol (B47542) derivatives or facilitate coupling reactions.

Paired Electrosynthesis: Designing a system where both the anodic and cathodic reactions contribute to the formation of a desired product, maximizing efficiency. researchgate.net For instance, one electrode could initiate the conversion of the aldehyde precursor to the nitrile, while the other performs a separate valuable transformation. researchgate.netresearchgate.net

Development of Machine Learning Approaches for Reactivity Prediction

For this compound, future research in this area could focus on:

Predictive Modeling: Developing ML models trained on databases of fluorinated and cyano-substituted aromatic compounds to predict the most likely products of a given reaction. stanford.edumit.eduacs.org These models can help chemists to quickly screen potential reactions and identify the most promising candidates for experimental investigation. stanford.edu

Reaction Condition Optimization: Using ML algorithms to suggest the optimal catalyst, solvent, and temperature for a desired transformation, saving time and resources in the lab. nih.gov

De Novo Synthesis Design: Employing AI-driven retrosynthesis tools to propose novel and efficient synthetic pathways to complex target molecules starting from this compound. chemcopilot.comchemical.ai These tools can uncover unconventional routes that might be missed by traditional analysis. pharmafeatures.com

Utilization in Flow Chemistry and Microreactor Systems for Continuous Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages such as improved safety, efficiency, and scalability. sciencedaily.compharmtech.com Microreactors, with their small channel dimensions, provide excellent heat and mass transfer, allowing for precise control over reaction conditions. tandfonline.comnumberanalytics.comwikipedia.org

Future research should explore the application of these technologies to the synthesis and transformation of this compound. Key areas include:

Safer Handling of Hazardous Reagents: Many reactions involving fluorination or cyanation use hazardous materials. Flow chemistry minimizes the amount of these reagents present at any given time, significantly improving safety. pharmtech.comvapourtec.com

Improved Reaction Efficiency: The precise control offered by microreactors can lead to higher yields and purities, reducing waste and simplifying purification. numberanalytics.comeurekalert.org This is particularly beneficial for the synthesis of fine chemicals and pharmaceuticals. tandfonline.comkrishisanskriti.org

Scalable Production: Flow chemistry systems can be run for extended periods, allowing for the continuous production of large quantities of material. nih.gov This is a significant advantage for industrial applications.

Recent advancements have demonstrated the successful use of flow chemistry for the synthesis of fluorinated pharmaceuticals, highlighting the potential of this technology for compounds like this compound. sciencedaily.combritishwaterfilter.com

Potential in Advanced Materials Science Applications as a Monomer or Precursor

The unique properties conferred by the fluorine and cyano groups make this compound an attractive candidate for the development of advanced materials. nih.gov Fluoropolymers, for example, are known for their chemical resistance, thermal stability, and low surface energy. polysciences.comwikipedia.org

Future research in this area could investigate its use as:

A Monomer for High-Performance Polymers: The molecule could be polymerized, either on its own or with other monomers, to create novel fluorinated polyesters or polyamides. clemson.eduyoutube.com These materials could have applications in areas such as electronics, aerospace, and protective coatings due to their enhanced durability and resistance to harsh environments. youtube.com

A Precursor to Functional Dyes: The aromatic nitrile structure is a common feature in many organic dyes. ossila.com Chemical modification of this compound could lead to the synthesis of new fluorescent or phosphorescent materials for use in organic light-emitting diodes (OLEDs) or as biological probes.

A Building Block for Liquid Crystals: The rigid, polar structure of this compound is conducive to the formation of liquid crystalline phases. By incorporating it into larger molecules, it may be possible to create new liquid crystal materials with tailored properties for display technologies.

The exploration of these avenues could lead to the discovery of new materials with unique and valuable properties, further expanding the utility of this versatile chemical compound.

Q & A

Q. What computational approaches predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) map electron density distributions, identifying electrophilic centers. Fukui indices highlight reactive sites (C-3 fluorine vs. C-2 cyano). Solvent effects (PCM model) and transition-state optimizations (TS search) predict regioselectivity. Compare with experimental data from analogs like 2-bromo-6-fluorobenzonitrile to validate models 7 .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Q. How does this compound behave under extreme conditions (e.g., high-temperature catalysis or photolysis)?

- Methodological Answer : Thermal stability assays (TGA/DSC) reveal decomposition thresholds (e.g., >150°C). Photolytic studies (UV-Vis at 254 nm) monitor bond cleavage (e.g., ester or C≡N groups). For catalytic applications (e.g., Suzuki coupling), test Pd/C or Ni-based catalysts in polar aprotic solvents. Analyze byproducts via GC-MS to optimize conditions .

Q. What role does this compound play in multi-step syntheses of bioactive molecules?

- Methodological Answer : As a versatile intermediate, it can undergo:

- Cyano reduction : Convert to amine via H₂/Pd-BaSO₄ for pharmaceutical precursors.

- Ester hydrolysis : Generate carboxylic acid for peptide coupling.

- Fluorine displacement : Introduce heterocycles (e.g., pyridines) via SNAr reactions.

Case studies with methyl 2-phenylacetoacetate demonstrate its utility in constructing β-keto ester frameworks .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields of this compound derivatives?

- Methodological Answer : Replicate protocols with rigorous control of moisture (molecular sieves) and oxygen (Schlenk lines). Compare solvent purity (HPLC-grade vs. technical-grade) and catalyst batches (e.g., Pd(OAc)₂ from different suppliers). Statistical tools (ANOVA) identify significant variables. Cross-check with analogs like 2-fluoro-5-formylbenzonitrile to isolate confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products